REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7](O)=[O:8])[C:5]1([CH3:11])[CH3:10].CN(C)C=O.S(Cl)([Cl:20])=O>C(Cl)Cl>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([Cl:20])=[O:8])[C:5]1([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7](O)=[O:8])[C:5]1([CH3:11])[CH3:10].CN(C)C=O.S(Cl)([Cl:20])=O>C(Cl)Cl>[Cl:1][C:2]([Cl:12])=[CH:3][CH:4]1[CH:6]([C:7]([Cl:20])=[O:8])[C:5]1([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)O)(C)C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |